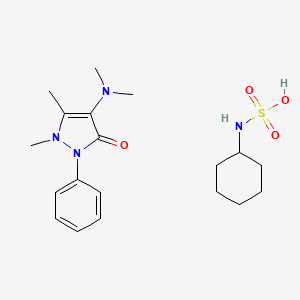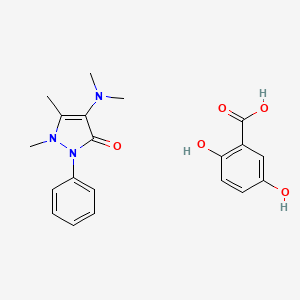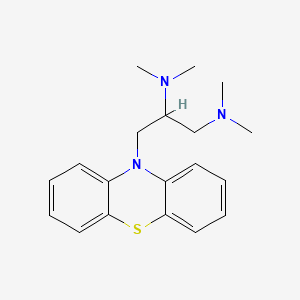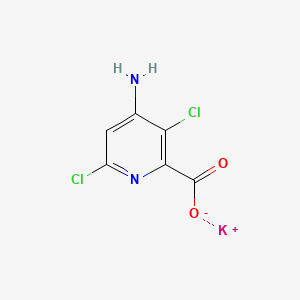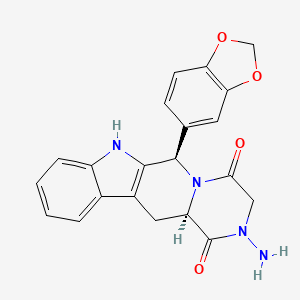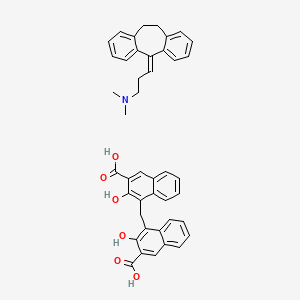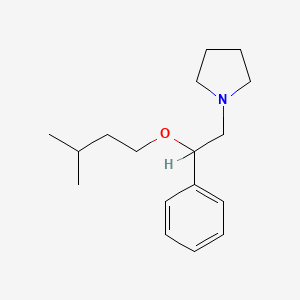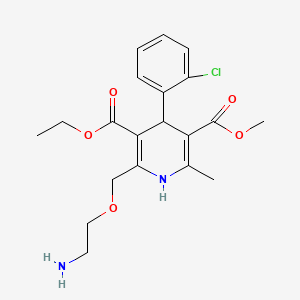
Apratastat
Übersicht
Beschreibung
Apratastat is a thiomorpholine sulfonamide hydroxymate selective inhibitor of ADAM17 (a disintegrin and metalloproteinase) . It is orally active, potent, and selectively inhibits both disintegrin metalloenzyme 17 (ADAM17/ TACE) and matrix metalloprotease (MMP) .
Synthesis Analysis
The synthesis of Apratastat involves the formation of a compound with the molecular formula C17H22N2O6S2 . The exact synthesis process is not detailed in the available resources.
Molecular Structure Analysis
The molecular structure of Apratastat is represented by the formula C17H22N2O6S2 . The InChI key for Apratastat is MAVDNGWEBZTACC-HNNXBMFYSA-N .
Wissenschaftliche Forschungsanwendungen
Inhibitor of ADAM17
Apratastat is known as one of the thiomorpholine sulfonamide hydroxymate selective inhibitors of ADAM17 (a disintegrin and metalloproteinase) . ADAM17 is involved in the processing of tumor necrosis factor alpha (TNF-α) at the surface of the cell. This process, which is also known as ‘shedding’, involves the cleavage and release of a soluble ectodomain from membrane-bound pro-proteins (such as pro-TNF-α), and this is a method that cells use to communicate with each other.
Dual Inhibitor of ADAM17/TACE and MMP
Apratastat (TMI-005) is an orally active, potent, and selective dual inhibitor of disintegrin metalloenzyme 17 (ADAM17/ TACE) and matrix metalloprotease (MMP) . MMPs play a crucial role in cell behaviors such as proliferation, migration (adhesion/dispersion), differentiation, angiogenesis, apoptosis, and host defense.
Safety and Hazards
Wirkmechanismus
Target of Action
Apratastat, also known as TMI-005, primarily targets ADAM17 and MMPs . ADAM17, also known as TNFα-converting enzyme (TACE), is a well-validated therapeutic target for the treatment of rheumatoid arthritis . Matrix metalloproteinases (MMPs) are a group of enzymes that, in concert with ADAM proteins, play a significant role in the breakdown of extracellular matrix in normal physiological processes such as tissue remodeling, as well as disease processes such as arthritis .
Mode of Action
Apratastat is an orally active, non-selective, and reversible inhibitor of TACE/MMPs . It inhibits the release of TNF-α, a pro-inflammatory cytokine . By inhibiting these enzymes, Apratastat can potentially reduce inflammation and other related symptoms in conditions like rheumatoid arthritis .
Biochemical Pathways
These enzymes play crucial roles in various biological processes, including cell-to-cell communication and immunity . By inhibiting these enzymes, Apratastat could potentially disrupt these processes, leading to its therapeutic effects .
Result of Action
Apratastat’s inhibition of ADAM17 and MMPs can lead to significant molecular and cellular effects. For instance, it has been shown to improve lung histology and prevent leukocyte infiltration in a mouse model of Covid-19 . This reduced leukocyte recruitment could be explained by the reduced production of pro-inflammatory cytokines and lower levels of the endothelial adhesion molecules ICAM-1 and VCAM-1 .
Eigenschaften
IUPAC Name |
(3S)-N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6S2/c1-17(2)15(16(21)18-22)19(9-12-26-17)27(23,24)14-7-5-13(6-8-14)25-11-4-3-10-20/h5-8,15,20,22H,9-12H2,1-2H3,(H,18,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVDNGWEBZTACC-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870312 | |
| Record name | Apratastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apratastat | |
CAS RN |
287405-51-0 | |
| Record name | Apratastat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287405510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apratastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apratastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APRATASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6BZ5263BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Apratastat and its downstream effects?
A: Apratastat functions as a potent, reversible, dual inhibitor of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs) [, , ]. By inhibiting TACE, Apratastat prevents the shedding of tumor necrosis factor-alpha (TNF-α) from the cell surface, thus reducing its availability to exert pro-inflammatory effects [, ]. MMPs are also involved in inflammatory processes and tissue remodeling, so their inhibition by Apratastat further contributes to its anti-inflammatory activity [, ].
Q2: How effective is Apratastat in inhibiting TNF-α release in different experimental settings?
A: Research has shown that Apratastat effectively inhibits TNF-α release in various experimental models. In vitro studies demonstrated a population mean IC50 of 144 ng/mL, while ex vivo studies showed an IC50 of 81.7 ng/mL []. Notably, in an endotoxin-challenged study involving healthy subjects, a mechanism-based pharmacodynamic population model revealed an IC50 of 126 ng/mL for Apratastat in inhibiting TNF-α release [].
Q3: What is the significance of ADAM17 inhibition in the context of COVID-19, and how does Apratastat contribute to this?
A: Recent studies suggest a potential role for ADAM17 inhibition in mitigating severe COVID-19 symptoms [, ]. SARS-CoV-2, the virus responsible for COVID-19, utilizes angiotensin-converting enzyme 2 (ACE2) as its receptor for cell entry. Activation of ADAM17 by coronaviruses leads to increased shedding of ACE2 from the cell surface, exacerbating inflammatory responses [, ]. Apratastat, being an ADAM17 inhibitor, has shown promise in preclinical mouse models mimicking COVID-19 lung damage. Administration of Apratastat significantly improved lung histology, reduced leukocyte infiltration, and lowered the neutrophil-to-lymphocyte ratio, suggesting its potential as a therapeutic strategy for preventing severe COVID-19 progression [, ].
Q4: What were the outcomes of clinical trials investigating Apratastat for rheumatoid arthritis treatment?
A: Despite promising preclinical data showing potent TNF-α inhibition by Apratastat, phase II clinical trials evaluating its efficacy in treating rheumatoid arthritis yielded disappointing results. Wyeth Research, the company developing Apratastat (also known as TMI-005), discontinued further development due to a lack of efficacy observed in these trials [].
Q5: What are the limitations of using Apratastat as a therapeutic agent?
A: While Apratastat exhibits potent inhibitory activity against TACE and MMPs, its broad-spectrum nature may present challenges []. This lack of selectivity could potentially lead to off-target effects and hinder its clinical application. Additionally, the discontinuation of Apratastat development due to lack of efficacy in rheumatoid arthritis trials highlights the complexities of translating in vitro and preclinical findings to successful clinical outcomes [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




